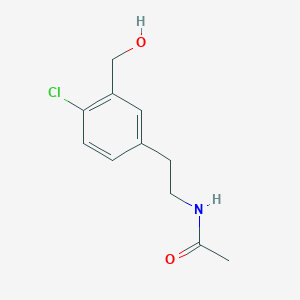
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxymethyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-hydroxymethylbenzaldehyde and ethylamine.
Formation of Intermediate: The aldehyde group of 4-chloro-3-hydroxymethylbenzaldehyde reacts with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield N-[2-(4-chloro-3-hydroxymethyl-phenyl)ethyl]amine.
Acetylation: Finally, the amine is acetylated using acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Hydrogenation: Utilizes catalysts to enhance the reduction step, making the process more efficient.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-chloro-3-carboxyphenyl ethylacetamide.
Reduction: N-[2-(4-chloro-3-hydroxymethyl-phenyl)ethyl]amine.
Substitution: N-[2-(4-substituted-phenyl)ethyl]-acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-Chloro-3-hydroxyphenyl)ethyl]-acetamide
- N-[2-(4-Chloro-3-methoxyphenyl)ethyl]-acetamide
- N-[2-(4-Chloro-3-aminophenyl)ethyl]-acetamide
Uniqueness
N-(2-(4-chloro-3-hydroxymethylphenyl)ethyl)acetamide is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group can participate in additional chemical reactions, making the compound versatile for various applications.
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
N-[2-[4-chloro-3-(hydroxymethyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C11H14ClNO2/c1-8(15)13-5-4-9-2-3-11(12)10(6-9)7-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) |
InChI-Schlüssel |
ACOQDENMUQOQTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=CC(=C(C=C1)Cl)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















